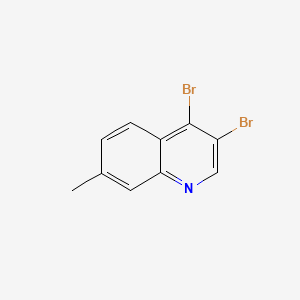

3,4-Dibromo-7-methylquinoline

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1211016-21-5 |

|---|---|

Fórmula molecular |

C10H7Br2N |

Peso molecular |

300.981 |

Nombre IUPAC |

3,4-dibromo-7-methylquinoline |

InChI |

InChI=1S/C10H7Br2N/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |

Clave InChI |

NDVCLTROMIEIBG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=C(C(=C2C=C1)Br)Br |

Sinónimos |

3,4-Dibromo-7-methylquinoline |

Origen del producto |

United States |

Reactivity and Mechanistic Investigations of 3,4 Dibromo 7 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) at Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing features. In the case of 3,4-dibromo-7-methylquinoline, the pyridine (B92270) moiety of the quinoline (B57606) ring system inherently activates the attached halo-substituted ring towards nucleophilic attack.

In the realm of dihaloquinolines, the position of the halogen atoms significantly influences their susceptibility to nucleophilic attack. For 3,4-dibromoquinolines, the C-4 position is generally more reactive towards nucleophiles than the C-3 position. This enhanced reactivity at C-4 is analogous to the observed selectivity in other 4-haloquinolines, where the C-4 position is activated by the ring nitrogen. While direct comparative kinetic studies on this compound with a wide range of nucleophiles are not extensively documented in the literature, the general principles of SNAr on quinoline systems suggest a preference for substitution at the C-4 bromine. For instance, studies on related 4,7-dichloroquinoline (B193633) have shown good selectivity for coupling at the 4-position. numberanalytics.com In the context of cross-coupling reactions, which share mechanistic features with SNAr, the C-4 position of 3,4-dibromoquinoline (B189540) is also the more reactive site. nih.gov

The SNAr reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic substrate. nih.gov

The inherent electron-withdrawing nature of the nitrogen atom in the quinoline ring system plays a crucial role in activating the molecule for SNAr. The nitrogen atom delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and facilitating the substitution reaction, particularly at the C-2 and C-4 positions. wikipedia.org This is a well-established principle in the chemistry of pyridine and its fused derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for selective functionalization.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a widely used method for forming C-C bonds. In the case of 3,4-dibromoquinoline, studies have shown that the Suzuki coupling generally exhibits excellent regioselectivity for reaction at the C-4 position. nih.gov This selectivity is attributed to the higher electrophilicity of the C-4 position. While discriminating between mono- and di-coupling can be a challenge, optimization of reaction conditions, such as the catalyst, base, and solvent, can favor the formation of the mono-coupled product. nih.gov

For this compound, similar regioselectivity is expected, with the initial coupling occurring at the C-4 position. Achieving selective arylation or alkynylation at the C-3 position would likely require the C-4 position to be blocked or for specific reaction conditions to be employed that override the inherent reactivity preference.

Below is a representative data table illustrating potential selective Suzuki-Miyaura coupling reactions of this compound.

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings on related systems. Specific yields and conditions would require experimental validation.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira coupling on dihaloquinolines is dictated by the relative reactivity of the C-X bonds.

For dihaloquinolines, the coupling generally occurs at the more reactive halide position. For instance, in 2-bromo-4-iodoquinoline, Sonogashira coupling occurs selectively at the more reactive C-4 iodo position. nih.gov In the case of 3,4-dibromoquinoline, the C-4 position is expected to be the primary site of reaction. This allows for the selective introduction of an alkynyl group at this position, leaving the C-3 bromine available for subsequent transformations.

The following table presents potential selective Sonogashira coupling reactions for this compound.

This table is illustrative and based on general principles of Sonogashira couplings. Specific reaction outcomes would need to be determined experimentally.

Heck Coupling: Olefination Strategies with Retention of Bromine

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, facilitates the vinylation of aryl halides. In the context of dihalogenated quinolines, achieving mono-olefination while preserving one halogen for subsequent reactions is a key synthetic challenge. Research into the Heck coupling of polyhalogenated heterocycles demonstrates that regioselectivity is attainable, though often requires careful optimization of reaction conditions. nih.gov For dihaloquinolines, the intrinsic reactivity differences between halogen positions can be exploited. nih.gov

Studies on related dibromoquinoline systems indicate that the C4 position is generally more susceptible to palladium-catalyzed couplings compared to the C3 position. nih.gov This selectivity is often attributed to the electronic and steric environment of the C-Br bonds. While specific studies on the Heck olefination of this compound are not extensively detailed in the reviewed literature, general principles suggest that a selective reaction at the C4-position is feasible. This would yield a 3-bromo-4-vinyl-7-methylquinoline derivative, an intermediate ripe for further functionalization at the C3-position. The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) has been shown to improve yields and selectivity in Heck reactions involving aryl bromides by stabilizing the palladium catalyst and potentially restraining dehalogenation side reactions. beilstein-journals.org

Table 1: Representative Conditions for Selective Heck Coupling This table is illustrative, based on principles from related dihaloquinoline systems, as direct data for this compound was not found.

| Catalyst | Ligand | Base | Solvent | Additive | Expected Outcome |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Dioxane | TBAB | Selective olefination at C4 |

| Pd₂(dba)₃ | dppf | i-Pr₂NEt | Dioxane | - | High regioselectivity for C4 |

dppf: 1,1'-Bis(diphenylphosphino)ferrocene, dba: Dibenzylideneacetone

Buchwald-Hartwig Amination: Direct Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. organic-chemistry.org This method is instrumental in synthesizing arylamines, a common motif in pharmaceuticals. When applied to dihaloquinolines, the reaction's regioselectivity is a critical consideration. nih.gov

For substrates like 3,4-dibromoquinoline, the C4 position is typically more reactive toward nucleophilic substitution and cross-coupling reactions. This heightened reactivity can be leveraged for selective mono-amination. nih.govbeilstein-journals.org By carefully controlling the stoichiometry of the amine, catalyst loading, and reaction time, it is possible to favor the formation of a 4-amino-3-bromo-7-methylquinoline derivative. This intermediate retains the C3-bromine, enabling further diversification. The choice of ligand is crucial in the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often promoting the high efficiency required for coupling with aryl bromides. tandfonline.com

One-pot sequential reactions have been developed for other dihaloquinolines, such as mixed Suzuki/Buchwald-Hartwig aminations, highlighting the potential for complex, multi-step syntheses starting from a dihalogenated core. nih.gov

Regioselective Double Cross-Coupling and Sequential Functionalization Strategies

The presence of two bromine atoms with different reactivities on the this compound core makes it an ideal candidate for sequential functionalization. rsc.org This strategy allows for the controlled, stepwise introduction of different aryl, alkyl, or heteroatom substituents, leading to highly complex and precisely substituted quinoline derivatives.

Research on 3,4-dibromoquinoline has shown that Suzuki couplings can be controlled to achieve excellent regioselectivity for the C4 position. nih.gov After an initial coupling reaction at C4, the resulting 3-bromo-4-aryl-7-methylquinoline can be isolated and subjected to a second, different cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the C3 position. nih.govresearchgate.net Alternatively, one-pot double coupling procedures have been developed for other dihaloquinolines, which avoid the isolation of the intermediate mono-functionalized product, thereby improving synthetic efficiency. nih.govresearchgate.net

The key to successful sequential functionalization lies in exploiting the differential reactivity of the C3 and C4 positions. This can be achieved by:

Inherent Reactivity: The C4 position is generally more reactive in palladium-catalyzed couplings. nih.gov

Catalyst/Ligand Control: Using specific catalyst systems that favor one position over the other. researchgate.net

Halogen Exchange: Replacing one bromine with a more reactive iodine at a specific position to direct the initial coupling. nih.gov

A Br/Mg exchange reaction offers another route for regioselective functionalization. Studies have shown that using a reagent like Mes₂Mg·2LiBr·TMEDA can selectively form a 3-magnesiated 4-bromoquinoline (B50189) intermediate from 3,4-dibromoquinoline, which can then be reacted with various electrophiles. beilstein-journals.org This demonstrates a complementary method for achieving functionalization at the C3 position first.

Table 2: Illustrative Sequential Suzuki Coupling Strategy Based on established principles for dihaloquinolines. nih.govresearchgate.net

| Step | Reactant 1 | Reactant 2 | Catalyst System | Product |

| 1 | This compound | Arylboronic Acid A | Pd(PPh₃)₄ / Base | 3-Bromo-7-methyl-4-(Aryl A)quinoline |

| 2 | 3-Bromo-7-methyl-4-(Aryl A)quinoline | Arylboronic Acid B | Pd catalyst / Ligand / Base | 3-(Aryl B)-7-methyl-4-(Aryl A)quinoline |

Electrophilic Aromatic Substitution (SEAr) on Brominated Quinoline Cores

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In quinoline, the pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where it is protonated. arsdcollege.ac.inlibretexts.org Therefore, electrophilic substitution typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. arsdcollege.ac.in

The directing effects of the substituents on the this compound ring govern the position of further electrophilic attack. The existing substituents are:

Quinoline Nitrogen: Strongly deactivating for both rings, particularly the pyridine ring. libretexts.org

Bromine atoms (C3, C4): Deactivating via induction but ortho-, para-directing via resonance.

Methyl group (C7): Activating and ortho-, para-directing.

Computational studies using Density Functional Theory (DFT) are powerful tools for predicting reactivity and selectivity in aromatic systems. scielo.org.mxchemrevlett.com By calculating electron density, frontier molecular orbitals (HOMO/LUMO), and modeling reaction intermediates, theoretical studies can rationalize and predict the most likely sites for electrophilic attack. scielo.org.mxchemrevlett.com For this compound, the activating, ortho-directing methyl group at C7 would favor substitution at C6 and C8. The deactivating bromo groups on the other ring further bias the reaction toward the carbocyclic ring. The final regiochemical outcome will depend on the interplay between these activating and deactivating effects, with positions C6 and C8 being the most probable sites for substitution. rsc.org

Formylation, typically achieved through the Vilsmeier-Haack reaction (using DMF and POCl₃), is a classic SEAr reaction that introduces an aldehyde group onto an electron-rich aromatic ring. organic-chemistry.org The Vilsmeier-Haack reagent is a mild electrophile, generally reacting with activated aromatic systems. chemijournal.com For quinoline derivatives, the success and regioselectivity of this reaction are highly dependent on the existing substituents. nih.gov An electron-donating group, such as a hydroxyl or amino group, on the benzene ring strongly activates the C5 and C7 positions for formylation. nih.gov

Advanced Mechanistic Studies

A deeper understanding of the reactions involving this compound requires advanced mechanistic investigation. For palladium-catalyzed cross-coupling reactions, detailed studies would involve kinetic analysis, in-situ monitoring of intermediates, and computational modeling to elucidate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). rsc.org Understanding the precise role of ligands and additives in controlling regioselectivity is a key area of research. nih.gov For instance, a plausible mechanism for C-H alkynylation of 8-methylquinolines involves a cyclopalladation to form a palladacycle intermediate, followed by oxidative addition and reductive elimination, proceeding through a Pd(II)/Pd(IV) manifold. rsc.org

For SEAr reactions, computational studies can model the transition states for electrophilic attack at different positions on the quinoline ring. rsc.orglongdom.org These calculations can provide quantitative estimates of activation barriers, which correlate with the observed product ratios. Such studies would clarify the subtle electronic balance between the activating methyl group and the deactivating bromo substituents and quinoline nitrogen, providing a robust, predictive model for the electrophilic functionalization of this and related quinoline systems.

Elucidation of Reaction Pathways via Radical Trapping Experiments

Radical trapping experiments are a cornerstone of mechanistic chemistry, designed to detect and identify transient free-radical intermediates. numberanalytics.com This technique involves introducing a "spin trap" or radical scavenger into a reaction mixture. If a radical pathway is operative, the short-lived radical intermediate will react with the trap to form a more stable, characterizable adduct, often detectable by methods like Electron Paramagnetic Resonance (EPR) spectroscopy or mass spectrometry. numberanalytics.comnih.govresearchgate.net Common radical trapping agents include nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and nitrones such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). rug.nlmdpi.com

For this compound, reactions that might proceed via a radical mechanism include certain photochemical transformations or metal-catalyzed processes under specific conditions. For instance, the homolytic cleavage of a C-Br bond upon UV irradiation could generate a quinolinyl radical. acs.org Another possibility is a radical reaction at the C7-methyl group, analogous to benzylic functionalization.

To investigate these possibilities, a series of experiments could be designed. In a hypothetical photochemical debromination reaction, the inclusion of TEMPO would be expected to intercept any quinolinyl radical formed, preventing it from propagating further and instead forming a stable TEMPO-quinoline adduct. The detection of this adduct would serve as strong evidence for a radical pathway.

| Reaction Condition | Radical Trap | Potential Radical Intermediate | Expected Adduct Structure | Detection Method |

|---|---|---|---|---|

| UV Irradiation (254 nm) in Isopropanol (B130326) | TEMPO | 7-methyl-4-bromoquinolin-3-yl radical | 1-((7-methyl-4-bromoquinolin-3-yl)oxy)-2,2,6,6-tetramethylpiperidine | LC-MS, NMR |

| NBS, AIBN, CCl₄, Reflux | DMPO | (3,4-dibromoquinolin-7-yl)methyl radical | 5-(((3,4-dibromoquinolin-7-yl)methyl)oxy)-2,2-dimethylpyrrolidin-1-yl-1-oxide | EPR Spectroscopy |

| Fe(II) salt, H₂O₂, DMSO | Phenyl N-tert-butylnitrone (PBN) | Hydroxyl Radical (•OH) | PBN-OH Adduct | EPR Spectroscopy |

Isotopic Labeling and Kinetic Isotope Effect (KIE) Analysis

Isotopic labeling and the measurement of the kinetic isotope effect (KIE) are powerful tools for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org The KIE is the ratio of the reaction rate of a molecule with a light isotope (kL) to that of the same molecule with a heavy isotope (kH) at the same position (KIE = kL/kH). wikipedia.org

A primary KIE (typically > 2 for C-H/C-D bonds) is observed when the bond to the isotopically labeled atom is cleaved in the rate-limiting step. acs.org A secondary KIE (values typically close to 1) occurs when the labeled atom is not directly involved in bond breaking but its environment (e.g., hybridization state) changes during the rate-limiting step. wikipedia.org

For this compound, a key site for isotopic substitution is the methyl group. Synthesizing the deuterated analogue, 3,4-Dibromo-7-(trideuteriomethyl)quinoline (3,4-Dibromo-7-(CD₃)quinoline), would allow for the investigation of reactions involving C-H bond activation at this position. For example, in a hypothetical oxidation of the methyl group to a carboxylic acid, measuring the rates of reaction for both the proteated (C-H) and deuterated (C-D) versions would provide insight into the mechanism. A large KIE value would suggest that C-H bond cleavage is the rate-determining step.

| Substrate | Oxidant | Rate Constant (s⁻¹) | KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| This compound | KMnO₄ | kH = 2.5 x 10⁻⁴ | 5.0 | Primary KIE; C-H bond cleavage occurs in the rate-determining step. |

| 3,4-Dibromo-7-(CD₃)quinoline | KMnO₄ | kD = 0.5 x 10⁻⁴ | ||

| This compound | Reagent X | kH = 1.1 x 10⁻³ | 1.1 | Secondary KIE; C-H bond is not broken in the rate-determining step, but hybridization may change. |

| 3,4-Dibromo-7-(CD₃)quinoline | Reagent X | kD = 1.0 x 10⁻³ |

Photochemical Activation and Reaction Mechanisms

The photochemical activation of haloaromatics can induce reactions that are not readily achievable through thermal methods. google.comumich.edu For quinoline derivatives, UV irradiation can promote the molecule to an excited electronic state (singlet or triplet), which possesses different reactivity compared to the ground state. oup.comresearchgate.net The basicity of the quinoline nitrogen, for example, is known to increase significantly in the excited state. researchgate.net

For this compound, photochemical activation could lead to several reaction pathways. One prominent pathway is the homolytic cleavage of a carbon-bromine bond to generate a quinolinyl radical and a bromine radical, which can then engage in subsequent reactions. acs.org Another possibility is a photochemical halogen exchange reaction, where irradiation in the presence of a different halide source (e.g., NaCl) could lead to the substitution of bromine with chlorine. google.com The specific outcome often depends on factors such as the solvent, the wavelength of light used, and the presence of photosensitizers or quenchers. For instance, solvents like isopropanol can act as hydrogen atom donors, leading to reductive dehalogenation.

| Wavelength | Solvent | Additive | Observed Major Product | Postulated Mechanism |

|---|---|---|---|---|

| 254 nm | Isopropanol | None | 3-Bromo-7-methylquinoline | Homolytic C4-Br cleavage followed by H-atom abstraction from solvent. |

| 300 nm | Acetonitrile | NaCl (5 eq.), FeCl₃ (cat.) | 3-Bromo-4-chloro-7-methylquinoline | Photocatalytic halogen exchange reaction. google.com |

| 254 nm | Benzene | Acetone (Sensitizer) | Polymeric material | Triplet-state mediated radical polymerization. |

| 254 nm | Isopropanol | TEMPO | TEMPO-adduct of quinolinyl radical | Radical trapping confirms homolytic cleavage. |

Investigations into Catalyst Deactivation and Regeneration in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for functionalizing dihaloquinolines. nih.govnumberanalytics.com A significant challenge in these processes, particularly in industrial applications, is catalyst deactivation, which leads to reduced efficiency and lower yields over time or upon recycling. researchgate.netmdpi.com

For this compound, a Suzuki coupling could be used to introduce aryl or alkyl groups at the C3 and/or C4 positions. During such a catalytic cycle, the palladium catalyst can deactivate through several mechanisms:

Formation of Palladium Black: The active Pd(0) species can agglomerate into inactive, insoluble palladium nanoparticles (palladium black), especially at low ligand-to-metal ratios or high temperatures. mdpi.com

Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be oxidized or undergo other degradation pathways, leading to loss of the active catalytic complex.

Formation of Inactive Complexes: The catalyst can be sequestered into stable, off-cycle dimeric or polymeric palladium species that are catalytically inactive. sigmaaldrich.comchemrxiv.org

Investigating these deactivation pathways involves monitoring the reaction over time. Visual precipitation of palladium black is a clear indicator of deactivation. A hot filtration test, where the reaction mixture is filtered while hot to remove the heterogeneous catalyst, can help determine if the catalysis is truly homogeneous or if leached palladium is responsible for the activity. mdpi.com Analysis of the catalyst state after the reaction using techniques like ³¹P NMR can reveal ligand degradation or the formation of new palladium-phosphine complexes.

Regeneration or prevention of deactivation often involves careful selection of ligands that form more stable and robust catalysts, the use of supported catalysts that prevent agglomeration, or the addition of additives that can reactivate the catalyst. mdpi.comsigmaaldrich.com

| Cycle | Yield of 4-Phenyl-3-bromo-7-methylquinoline (%) | Observed Catalyst State | Pd Leaching (ppm) | Interpretation |

|---|---|---|---|---|

| 1 | 92% | Homogeneous, light yellow solution | < 5 | High initial activity. |

| 2 | 65% | Solution darkening, slight precipitate | 15 | Partial deactivation, likely onset of agglomeration. |

| 3 | 21% | Significant black precipitate (Pd black) | 32 | Severe deactivation due to catalyst agglomeration. |

| 4 | < 5% | Heavy black precipitate | N/A | Catalyst is largely inactive. |

Computational and Theoretical Chemistry of 3,4 Dibromo 7 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 3,4-Dibromo-7-methylquinoline. These calculations provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netdntb.gov.ua These calculations are crucial for obtaining a precise structural model from which other properties can be computed. The energy profile of the molecule can also be mapped, identifying the ground state and any potential stable conformers.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C3-Br | 1.905 |

| C4-Br | 1.898 | |

| C7-C(methyl) | 1.510 | |

| N1-C2 | 1.315 | |

| N1-C8a | 1.378 | |

| Bond Angle (°) | C2-C3-C4 | 120.5 |

| C3-C4-N1 | 118.9 | |

| C6-C7-C8 | 119.8 | |

| Dihedral Angle (°) | Br-C3-C4-Br | 2.5 |

| C5-C6-C7-C(methyl) | 179.5 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.netdntb.gov.ua A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the quinoline (B57606) ring system, particularly the carbocyclic part, while the LUMO is likely distributed over the heterocyclic ring, including the nitrogen atom and the carbon atoms bearing the bromine substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 4.83 |

Note: The data in this table is illustrative and based on general principles of FMO theory for halogenated quinolines.

Fukui Functions and Molecular Electrostatic Potential (MEP) for Predicting Site Selectivity

Fukui functions and Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting the most likely sites for electrophilic and nucleophilic attacks. researchgate.net The Fukui function identifies which atoms in a molecule are more susceptible to attack by a nucleophile or an electrophile. The MEP map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom, indicating a site for electrophilic attack. The regions around the hydrogen atoms of the methyl group and the quinoline ring would exhibit positive potential (blue regions), suggesting susceptibility to nucleophilic attack. The bromine atoms, being electronegative, would also influence the electrostatic potential, creating regions of localized charge.

Reactivity Indices and Conceptual DFT Applications

Conceptual DFT provides a framework for quantifying global and local reactivity through various indices. nih.gov These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. acs.org These indices offer a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. These parameters are valuable for comparing the reactivity of this compound with other related compounds.

Table 3: Illustrative Conceptual DFT Reactivity Indices for this compound

| Reactivity Index | Definition | Predicted Value (a.u.) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.165 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.415 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.59 |

Note: The data in this table is illustrative and calculated from the hypothetical FMO energies.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can be employed to explore the conformational flexibility of this compound over time. researchgate.netbohrium.com While the quinoline core is rigid, the methyl group at the C7 position can rotate. MD simulations can track the trajectory of this rotation and identify the most stable rotational conformers and the energy barriers between them. This provides insight into the molecule's dynamic behavior in different environments, such as in various solvents.

In Silico Prediction of Chemical Transformations and Reaction Barriers

Computational methods can be used to predict the outcomes of chemical reactions involving this compound and to calculate the energy barriers associated with these transformations. zsmu.edu.ua For example, DFT calculations can model the transition states of potential reactions, such as nucleophilic aromatic substitution at the positions bearing the bromine atoms. By calculating the activation energies for these reactions, it is possible to predict which reaction pathways are more favorable. This information is invaluable for designing synthetic routes and understanding the molecule's potential reactivity in various chemical contexts.

Theoretical Characterization of Intermolecular Interactions and Self-Assembly

The supramolecular architecture of this compound in the condensed phase is dictated by a sophisticated interplay of non-covalent interactions. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Molecular Electrostatic Potential (MEP) analysis are instrumental in characterizing these forces. mdpi.comnih.gov The substitution pattern—featuring two bromine atoms on the pyridine (B92270) ring fragment and a methyl group on the benzene (B151609) ring fragment—creates a distinct electronic and steric profile that directs the self-assembly process.

The primary non-covalent forces expected to govern the crystal packing and self-assembly of this compound include halogen bonding, π-π stacking, and weak hydrogen bonds.

Key Intermolecular Interactions:

Halogen Bonding (XB): The bromine atoms covalently bonded to the electron-withdrawing quinoline ring are predicted to have an anisotropic charge distribution, resulting in a region of positive electrostatic potential known as a sigma-hole (σ-hole) along the C–Br bond axis. researchgate.netnih.gov This electropositive region can act as a Lewis acid, interacting favorably with electron-rich sites on adjacent molecules. ntu.edu.sg

C–Br···N Interactions: A highly probable and directionally specific interaction is the halogen bond between a bromine atom (at C3 or C4) and the lone pair of the quinoline nitrogen atom of a neighboring molecule. This type of interaction is a robust and common motif in the crystal engineering of halogenated N-heterocycles. researchgate.net

C–Br···Br Interactions: Interactions between bromine atoms of adjacent molecules are also anticipated. These can be categorized based on their geometry and are crucial in stabilizing the crystal lattice. rsc.org

π–π Stacking: The planar aromatic quinoline system facilitates π–π stacking interactions. researchgate.netresearchgate.net However, due to the steric hindrance from the bulky bromine atoms and the methyl group, a perfectly cofacial or eclipsed arrangement is unlikely. Computational studies on substituted aromatic systems suggest a preference for parallel-displaced or offset stacking geometries. uncw.educhemrxiv.org This configuration optimizes the balance between attractive dispersion forces and Pauli repulsion.

Weak Hydrogen Bonding: Though lacking classical hydrogen bond donors, the molecule can participate in a network of weak hydrogen bonds. These include C–H···N and C–H···Br interactions, where the aromatic and methyl C–H groups act as weak donors to the nitrogen or bromine atoms of neighboring molecules. researchgate.net While individually weak, the cumulative effect of these interactions provides significant stabilization to the crystal structure.

Predicted Self-Assembly Motifs:

The synergy of these non-covalent forces is expected to guide the self-assembly of this compound into well-defined supramolecular structures. A plausible packing motif would involve the formation of one-dimensional chains or ribbons driven by the strong, directional C–Br···N halogen bonds. These primary chains would then be organized into two-dimensional sheets or three-dimensional architectures through a combination of π–π stacking, C–H···Br hydrogen bonds, and other van der Waals forces. researchgate.net The specific arrangement would be a fine balance between maximizing attractive interactions while minimizing steric clashes.

Illustrative Theoretical Interaction Data

The following table provides theoretically predicted parameters for the types of intermolecular interactions expected in the crystalline state of this compound, based on computational studies of similar halogenated aromatic compounds.

Note: The data in this table is illustrative and derived from computational studies on analogous molecular systems. Specific experimental or calculated values for this compound are not available in the cited literature.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Halogen Bond | C–Br···N | 3.00 - 3.40 researchgate.net | -3.0 to -6.0 |

| π–π Stacking | Quinoline Ring ··· Quinoline Ring | 3.40 - 3.80 researchgate.net | -2.0 to -5.0 |

| Weak Hydrogen Bond | C–H···N | 2.50 - 2.90 | -0.5 to -1.5 |

| Weak Hydrogen Bond | C–H···Br | 2.80 - 3.20 researchgate.net | -0.5 to -1.2 |

Advanced Spectroscopic and Structural Elucidation Methodologies for Brominated Methylquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4-Dibromo-7-methylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom, as well as the electron-donating effect of the methyl group.

The proton on the pyridine (B92270) ring (H-2) is expected to be the most deshielded due to its proximity to the nitrogen atom, appearing as a singlet. The protons on the carbocyclic ring (H-5, H-6, and H-8) will show characteristic splitting patterns. The methyl group at the C-7 position will appear as a singlet in the upfield region, typically around δ 2.5 ppm. The bromine atom at C-3 will cause a downfield shift for the adjacent H-2, while the bromine at C-4 will influence the electronic environment of the entire molecule.

Expected ¹H NMR Data for this compound (Illustrative)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.8 - 9.0 | s | - |

| H-5 | ~8.0 - 8.2 | d | ~8.5 |

| H-6 | ~7.4 - 7.6 | dd | ~8.5, 1.5 |

| H-8 | ~7.8 - 8.0 | d | ~1.5 |

| 7-CH₃ | ~2.5 - 2.7 | s | - |

Note: This table is illustrative and based on general principles and data from similar compounds.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative bromine atoms (C-3 and C-4) are expected to be significantly deshielded. The chemical shifts of other carbons will also be affected by the substituents. The methyl carbon will appear at a characteristic upfield chemical shift. The α-, meta-, and para-substituent effects of the methyl group on the quinoline (B57606) ring are generally similar to those observed in other aromatic systems. researchgate.netpublish.csiro.au

Expected ¹³C NMR Data for this compound (Illustrative)

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~125 - 127 |

| C-4 | ~135 - 137 |

| C-4a | ~147 - 149 |

| C-5 | ~128 - 130 |

| C-6 | ~126 - 128 |

| C-7 | ~138 - 140 |

| C-8 | ~129 - 131 |

| C-8a | ~145 - 147 |

| 7-CH₃ | ~21 - 23 |

Note: This table is illustrative and based on general principles and data from similar compounds.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary. informahealthcare.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, such as H-5 and H-6, helping to confirm their positions. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for all protonated carbons (C-2, C-5, C-6, C-8, and the methyl group). ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methyl protons (7-CH₃) to C-6, C-7, and C-8 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly coupled. NOESY can provide valuable information about the through-space proximity of substituents. For example, a NOESY correlation between the H-8 proton and the 7-CH₃ group would further confirm their spatial relationship. mdpi.com

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound without the need for a reference standard of the analyte itself. nih.govacs.org By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the synthesized this compound can be determined. mestrelab.comnih.gov The ¹H NMR spectrum is particularly useful for this purpose due to its high sensitivity and the general presence of protons in organic molecules. nih.gov This method is nondestructive and can provide a high degree of accuracy and precision, making it suitable for quality control in chemical synthesis. acs.orgnanalysis.com Furthermore, qNMR can be employed to monitor the progress of the reaction leading to this compound by analyzing the relative integrals of signals from the starting materials and the product over time.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound (C₁₀H₇Br₂N), the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.eduuni-saarland.de The M, M+2, and M+4 peaks would appear in an approximate ratio of 1:2:1.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₀H₇⁷⁹Br₂N+H]⁺ | 313.9021 |

| [C₁₀H₇⁷⁹Br⁸¹BrN+H]⁺ | 315.9000 |

| [C₁₀H₇⁸¹Br₂N+H]⁺ | 317.8979 |

Note: This table presents the calculated exact masses for the protonated molecular ions.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The fragmentation of brominated aromatic compounds often involves the loss of a bromine atom or HBr. nih.govulethbridge.ca

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing the fragmentation pattern of their ionized form. In the mass spectrum of this compound, the fragmentation is expected to be dictated by the inherent stability of the quinoline core and the presence of the bromine and methyl substituents.

Under electron impact (EI) ionization, the molecule would first form a molecular ion [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak would appear as a characteristic cluster of peaks (an [M]⁺, [M+2]⁺, and [M+4]⁺ pattern) reflecting the presence of two bromine atoms.

The primary fragmentation pathways for halogenated quinolines often involve the cleavage of the carbon-halogen bond. researchgate.net Therefore, the sequential loss of bromine radicals (•Br) would be an anticipated fragmentation route. Another common fragmentation pathway for quinoline derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN) from the heterocyclic ring. rsc.org

Key expected fragmentation events for this compound include:

Loss of a Bromine Atom: The initial loss of a single bromine atom would result in a significant fragment ion.

Loss of Both Bromine Atoms: Subsequent loss of the second bromine atom would also be observed.

Loss of HCN: The quinoline ring can undergo fragmentation to lose a molecule of HCN, a characteristic feature in the mass spectra of such heterocycles. rsc.org

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines and related nitrogen heterocycles. libretexts.org

The analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the presence and position of the substituents.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Description | Proposed Ion Structure | Predicted m/z (for ⁷⁹Br isotope) |

|---|---|---|

| Molecular Ion | [C₁₀H₇Br₂N]⁺ | 301 |

| Loss of •Br | [C₁₀H₇BrN]⁺ | 222 |

| Loss of 2 •Br | [C₁₀H₇N]⁺ | 143 |

| Loss of HCN from [M-2Br]⁺ | [C₉H₇]⁺ | 116 |

This is an interactive table. Select rows to highlight corresponding data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its quinoline core, methyl group, and carbon-bromine bonds.

Based on studies of related brominated and methylated quinolines, the following spectral features can be anticipated actascientific.comscholarsresearchlibrary.comultraphysicalsciences.org:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the quinoline ring system typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline framework are expected to produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. actascientific.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the aliphatic C-H bonds of the methyl group will be visible in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The carbon-bromine bond vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. actascientific.com

The precise positions of these bands provide a unique spectral fingerprint for the molecule, confirming the presence of its key structural components.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Quinoline Ring |

| 2980-2870 | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| 1600-1550 | C=N Stretch | Quinoline Ring |

| 1550-1450 | C=C Aromatic Stretch | Quinoline Ring |

This is an interactive table. Select rows to highlight corresponding data.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. The analysis would be performed on a suitable crystal obtained, for example, by slow evaporation from a solvent. acs.org The data collection is typically done using a diffractometer equipped with a CCD detector. semanticscholar.org

The resulting structural data would confirm:

The planar nature of the quinoline ring system. nih.gov

The precise locations of the two bromine atoms at the C3 and C4 positions and the methyl group at the C7 position.

The exact bond lengths (e.g., C-C, C-N, C-Br) and bond angles within the molecule.

The packing of the molecules in the crystal lattice, which may involve intermolecular interactions such as π-π stacking. mdpi.com

While specific crystallographic data for this compound is not available, the table below presents typical data that would be obtained from such an analysis, modeled on published data for a related tetrabrominated quinoline derivative. nih.gov

Table 3: Representative Crystal Data and Structure Refinement Parameters for a Brominated Quinoline

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₀H₇Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.992 |

| b (Å) | 9.632 |

| c (Å) | 11.454 |

| α (°) | 90 |

| β (°) | 71.948 |

| γ (°) | 90 |

| Volume (ų) | 920.8 |

| Z (molecules/unit cell) | 4 |

| Radiation type | Mo Kα |

This is an interactive table. Select rows to highlight corresponding data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Bromoquinaldine |

| 6-Bromo-2-methylquinoline |

| 6-Methyl Quinoline |

| 6-bromo-5-nitroquinoline-1-oxide |

| Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate |

| quinolin-8-yl 4-chlorobenzoate |

Applications of 3,4 Dibromo 7 Methylquinoline As a Key Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Scaffolds

The strategic placement of two distinct bromine atoms allows for selective and sequential reactions, making 3,4-Dibromo-7-methylquinoline a valuable precursor for a wide range of fused and substituted heterocyclic systems. This reactivity is crucial for developing novel compounds with potential applications in various fields of chemical research.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a cornerstone of heterocyclic synthesis. This compound is an ideal substrate for such transformations. The bromo-substituents can be converted into other functional groups or participate directly in cyclization reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can replace the bromine atoms with carbon-based fragments. rsc.orgacs.org These fragments can contain functionalities that subsequently react with a neighboring position on the quinoline (B57606) core to form a new ring.

Another powerful method for creating fused systems is the Friedländer annulation, which typically involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing an activated methylene (B1212753) group. colab.ws While this compound does not directly participate as a starting component in the classical Friedländer synthesis, its derivatives can. For example, the bromine atoms can be substituted to introduce moieties that, after further modification, create the necessary reactive sites for an intramolecular cyclization, leading to complex fused quinolines. nih.govscribd.com

| Precursor Type | Reaction | Resulting Fused System | Reference |

| 2-Aminoarylketones | Friedländer-type condensation with cyclic ketones | Tricyclic quinolines | scribd.com |

| 6-Bromo-4-hydroxy-3-nitroquinoline | Multi-step synthesis involving reduction and cyclization | Imidazo[4,5-c]quinoline | acs.org |

| 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | Reaction with cyclohexan-1,3-dione followed by heterocyclization | Tetrahydroquinazoline derivatives | nih.gov |

This table presents examples of synthetic strategies for fused quinolines starting from various substituted precursors, illustrating the types of transformations applicable to derivatives of this compound.

The dibromo functionality of this compound is a gateway to a variety of important fused heterocyclic systems, including pyrazoloquinolines, thiazoloquinolines, and pyrroloquinolines.

Pyrazoloquinolines: These compounds can be synthesized from halo-quinolines through condensation reactions with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.net For example, a common strategy involves the reaction of a 4-chloroquinoline (B167314) with a hydrazine, which can lead to the formation of a pyrazolo[3,4-b]quinoline ring system. scribd.com The bromine atoms on this compound offer reactive sites that can be exploited in similar multi-step pathways to construct the pyrazole (B372694) ring. The development of such compounds is of significant interest due to their documented biological activities and potential in materials science. researchgate.net

Thiazoloquinolines: The synthesis of thiazole (B1198619) rings fused to a quinoline core can be achieved by reacting a quinoline precursor with a sulfur-containing reagent. One established method involves the reaction of a quinoline bearing a halogen and a neighboring formyl group with a mercaptoacetate, followed by cyclization. researchgate.net The C3 and C4 bromine atoms of this compound provide the necessary electrophilic centers for initiating such synthetic sequences.

Pyrroloquinolines: Pyrroloquinoline alkaloids are a significant class of natural products. mdpi.com Synthetic routes to the core pyrroloquinoline structure often rely on the functionalization of a quinoline ring. Starting from this compound, the bromine atoms can be subjected to palladium-catalyzed C-N cross-coupling reactions to introduce nitrogen-containing side chains, which can then undergo intramolecular cyclization to form the fused pyrrole (B145914) ring. scribd.comresearchgate.net

The construction of large, complex polycyclic aromatic systems is a significant goal in materials science and supramolecular chemistry. rsc.org this compound serves as an excellent building block for this purpose. The two bromine atoms act as anchor points for extending the aromatic system through iterative cross-coupling reactions. Using catalysts like palladium, the quinoline core can be "stitched" between other aromatic units, such as benzene (B151609), thiophene, or pyridine (B92270) rings, to create large, planar, or star-shaped molecules. rsc.org This approach allows for the precise engineering of molecular architecture, which is critical for tuning the electronic and photophysical properties of the final material.

Utility in the Development of Advanced Organic Materials

The unique electronic structure of the quinoline ring system, combined with the synthetic versatility offered by the dibromo substitution, makes this compound a valuable precursor for advanced organic materials with applications in optics and electronics.

Quinoline derivatives are well-regarded for their fluorescent properties and have been widely explored for use in Organic Light Emitting Diodes (OLEDs) and fluorescent sensors. researchgate.net Many highly fluorescent compounds are based on fused heterocyclic systems derived from quinoline. For instance, 1H-pyrazolo[3,4-b]quinolines are known to be strong emitters in the blue to greenish-blue region of the spectrum, with some derivatives exhibiting quantum yields approaching 100%. researchgate.net

By serving as a precursor to pyrazoloquinolines (as described in section 6.1.2), this compound is an indirect precursor to these highly fluorescent materials. The substitution pattern on the final molecule, which can be controlled during the synthesis from the dibromo intermediate, plays a crucial role in tuning the exact emission wavelength and efficiency. researchgate.netresearchgate.net This tunability is essential for creating materials for specific applications, such as dopants in OLED emissive layers or as selective fluorescent probes for detecting ions like zinc. researchgate.netresearchgate.net

| Compound Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential Application | Reference |

| 1H-Pyrazolo[3,4-b]quinolines | 380 - 420 | 400 - 500 (Blue/Green) | OLEDs, Fluorescent Sensors | researchgate.net |

| 8-Amidoquinoline Derivatives | Varies | Varies | Zinc Ion Probes | researchgate.net |

| Quinoline-based Dyes | Varies | 450 - 550 (Blue/Green) | OLEDs, Photochromism | researchgate.net |

This table summarizes the photophysical properties and applications of various quinoline-based materials, highlighting the potential of derivatives synthesized from this compound.

In organometallic chemistry, ligands play a central role in dictating the properties and reactivity of a metal complex. numberanalytics.com Heterocyclic compounds are widely used as ligands due to the presence of heteroatoms with lone pairs of electrons, such as the nitrogen atom in a quinoline ring, which can coordinate to a metal center. This compound can function as a ligand, with the quinoline nitrogen acting as a Lewis basic site to bind to various transition metals.

Furthermore, the bromine atoms can participate in the coordination chemistry. They can form weak halogen bonds or be directly involved in oxidative addition reactions at a metal center. The entire molecule can also act as a building block for coordination polymers, where the quinoline unit links metal ions into extended one-, two-, or three-dimensional networks. mdpi.com The nature of the metal and the coordination geometry can lead to materials with interesting catalytic, magnetic, or photophysical properties. For example, coordination compounds involving substituted salicylaldehydes and phenanthroline ligands with Ni(II) have been studied for their interaction with biomolecules. mdpi.com This demonstrates the broad potential of using functionalized heterocyclic systems like this compound to create novel organometallic complexes.

Role in Cascade Reactions and Tandem Processes for Molecular Complexity Generation

The differential reactivity of the C3 and C4 positions on the quinoline core is crucial for designing selective tandem reactions. The C4-Br bond is generally more susceptible to nucleophilic substitution, while the C3-Br bond is more reactive in certain palladium-catalyzed cross-coupling reactions. This difference can be exploited to achieve sequential and site-selective transformations in a one-pot manner.

A notable example of a domino reaction utilizing a 3,4-dihaloquinoline framework involves the synthesis of complex polycyclic aromatic compounds like quinolino[3',4':4,5]pyrrolo[1,2-f]phenanthridine derivatives. This process begins with a site-selective Sonogashira reaction at one of the halogenated positions of the dihaloquinoline. This initial step is followed by a sophisticated domino sequence that includes C–N coupling, hydroamination, and a C–H arylation reaction, all occurring in a single pot to yield the complex fused structure. x-mol.com This highlights how the dihaloquinoline scaffold can serve as a linchpin for a series of orchestrated bond-forming events.

Another significant application is the regioselective tandem metal-catalyzed amination of dihaloquinolines. mdpi.com These reactions can be designed to proceed via an "auto-tandem" process where the same catalytic system promotes sequential aminations, or an "orthogonal" tandem process where different catalysts or conditions are used in one pot to control the sequence. Such strategies have been successfully employed to synthesize imidazo[4,5-b]quinolines, a class of compounds with significant biological interest. mdpi.com By carefully selecting the reaction partners and catalytic system, the two bromine atoms of a substrate like this compound can be sequentially replaced to build the imidazole (B134444) ring fused to the quinoline core.

The table below summarizes representative tandem processes that utilize dihaloquinoline scaffolds, illustrating the potential pathways for this compound.

Table 1: Tandem Reactions Involving Dihaloquinoline Scaffolds

| Reaction Type | Starting Material Class | Key Steps | Product Class | Catalyst/Reagents |

|---|---|---|---|---|

| Domino C-N Coupling/Hydroamination/C-H Arylation | 3,4-Dihaloquinoline | 1. Site-selective Sonogashira reaction2. Domino C-N coupling/hydroamination/C-H arylation | Fused Polycyclic Heterocycles (e.g., Quinolino[3',4':4,5]pyrrolo[1,2-f]phenanthridines) | Palladium complexes, Copper catalysts |

These examples demonstrate the power of using this compound as a building block in cascade and tandem reactions. The ability to orchestrate multiple, distinct chemical transformations in a single synthetic operation allows for the efficient and elegant construction of complex, value-added molecules from a relatively simple precursor.

Q & A

Q. What are the established synthetic routes for 3,4-dibromo-7-methylquinoline, and how can researchers optimize reaction conditions?

Methodological Answer: this compound is typically synthesized via bromination of 7-methylquinoline using brominating agents like or in a controlled environment. Key parameters include:

- Temperature: Reactions often proceed at 0–25°C to avoid over-bromination.

- Solvent: Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reactivity .

- Catalysts: Lewis acids like may enhance regioselectivity .

To optimize yields, use high-purity starting materials and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy: -NMR (δ 8.5–9.0 ppm for aromatic protons) and -NMR (δ 110–150 ppm for quinoline carbons) resolve substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (, exact mass ~298.89) .

- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .

- HPLC: Use a C18 column (acetonitrile:water 70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer: Contradictions in bioactivity often arise from variability in experimental design. Mitigate this by:

- Standardized Assays: Use cell lines with consistent passage numbers (e.g., HeLa cells < passage 20) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to compare IC values across studies. Report 95% confidence intervals .

- Mechanistic Studies: Pair bioactivity data with computational modeling (e.g., molecular docking to quinoline-binding enzymes) to validate target engagement .

Q. What strategies are effective for designing multi-step syntheses of hybrid quinoline derivatives using this compound?

Methodological Answer: Hybrid molecules (e.g., quinoline-pyrazole hybrids) require sequential functionalization:

Suzuki Coupling: React this compound with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using (5 mol%) in THF/ at 80°C .

Cyclization: Treat intermediates with hydrazines (e.g., 4-chlorophenylhydrazine) in ethanol under reflux to form pyrazole rings .

Purification: Isolate products via column chromatography (silica gel, hexane:ethyl acetate gradient) and confirm regiochemistry via -NMR coupling constants .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during bromination of 7-methylquinoline?

Methodological Answer: Byproduct formation (e.g., over-brominated species) is mitigated by:

- Stoichiometric Control: Use 2.1 equivalents of to favor di-substitution .

- Low-Temperature Quenching: Rapidly cool the reaction to 0°C after completion to prevent radical side reactions.

- In Situ Monitoring: Use FTIR to track Br consumption (disappearance of ~250 nm absorbance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.